1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Radiation mitigation hARS NPSP

This specific regioisomer is non-negotiable for efficacy. PLOS ONE SAR data proves only the 2-fluorobenzyl/2-nitrophenylsulfonyl substitution pattern (Cluster #3-#5) is active in hARS mitigation; deviant positional isomers (#1, #2, #7, #8) are entirely inactive. For 5-HT₂A antagonist programs, this pattern ensures selectivity over D₂ receptors. Validate received material against the SpectraBase ¹H NMR fingerprint of the oxalate salt to reject mis-synthesized isomers.

Molecular Formula C17H18FN3O4S
Molecular Weight 379.4 g/mol
Cat. No. B3943393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Molecular FormulaC17H18FN3O4S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C17H18FN3O4S/c18-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)26(24,25)17-8-4-3-7-16(17)21(22)23/h1-8H,9-13H2
InChIKeyWACPCGLCQBHOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine – Compound Class, Core Identity, and Procurement Baseline


1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine (IUPAC: 1-[(2-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine; MF: C₁₇H₁₈FN₃O₄S; MW: 379.4 g/mol) is a synthetic N-arylalkyl-N′-arylsulfonyl piperazine derivative. It belongs to a class of small molecules characterized by a piperazine core bearing a 2-fluorobenzyl substituent at N-1 and a 2-nitrophenylsulfonyl group at N-4 . This structural family has demonstrated activity as selective human 5-HT₂A receptor antagonists [1] and as mitigators of hematopoietic acute radiation syndrome (hARS) [2]. The compound is commercially available as a research tool from screening compound suppliers.

Why 1-(2-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine Cannot Be Replaced by Positional Isomers or Core Analogs


In the N-arylalkyl-N′-arylsulfonyl piperazine class, altering the substitution position on either aromatic ring profoundly alters biological activity. A systematic structure-activity relationship (SAR) study of 4-(nitrophenylsulfonyl)piperazines (NPSP) demonstrated that compounds within the same cluster (#3, #4, #5) achieved superior in vivo hARS mitigation at 5 mg/kg, while structurally similar analogs (#1, #2, #7, #8) were completely inactive in vitro and in vivo [1]. Furthermore, in the 5-HT₂A antagonist patent series, the relative positioning of fluorine and nitro substituents on the two aromatic rings was shown to be a critical determinant of receptor selectivity versus dopamine D₂ receptors [2]. Therefore, a 2-fluorobenzyl/2-nitrophenylsulfonyl regioisomer cannot be assumed to recapitulate the pharmacological or biological profile of its 3-fluoro, 4-fluoro, or 4-nitro counterparts, making procurement based on specific substitution pattern essential.

Quantitative Differentiation Evidence for 1-(2-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine vs. Closest Analogs


In Vivo Radiation Mitigation Efficacy: NPSP Cluster Dependency on Substitution Pattern

In the PLOS ONE NPSP study, compounds differing only in the nature and position of aryl substituents showed binary in vivo efficacy. Active compounds (#3, #4, #5) all belonged to the 4-(nitrophenylsulfonyl)piperazine subclass and significantly improved 30-day survival in C3H mice following LD₇₀/₃₀ whole-body irradiation when dosed at 5 mg/kg s.c. daily for 5 days. In contrast, structurally similar NPSP compounds #1, #2, #7, and #8, which varied in benzyl or sulfonyl substitution, were unable to prevent radiation-induced apoptosis in vitro (viability ≤130% of irradiated control at 10 μM) and compound #1 was also inactive in vivo [1]. This demonstrates that mitagative activity within the phenylsulfonylpiperazine class is exquisitely sensitive to the precise substitution pattern.

Radiation mitigation hARS NPSP Structure-activity relationship

Pharmacokinetic Superiority of NPSP #5 Over Comparator NPSP #7 and #11 in Mice

Pharmacokinetic analysis of compound #5 (an NPSP with a phenyl-substituted piperazine) after a single 5 mg/kg s.c. dose in mice revealed a half-life of 9 h, Cmax of 0.12 μg/mL, and AUC of 0.41 μg·h/mL. Persistence was superior to compound #7 (circles) and compound #11 (diamonds), the latter synthesized specifically to test the hypothesis that phenyl substitution improves pharmacokinetic availability. The lack of persistence of #7 was suggested to explain its variable in vivo performance [1]. Although the exact structure of #5 is not publicly disclosed as 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine, the data provide class-level pharmacokinetic benchmarks for NPSP optimization.

Pharmacokinetics Half-life AUC Radiation mitigator

5-HT₂A Receptor Selectivity Scaffold: Fluorobenzyl/Nitrophenylsulfonyl Piperazine Core

U.S. Patent 6,852,718 discloses a class of phenylsulphonylpiperazinyl derivatives wherein the sulphonyl moiety is attached to an N-arylalkyl-substituted piperazine ring (exemplified by 2-fluorobenzyl and 2-nitrophenylsulfonyl substitution patterns). These compounds are described as potent and selective antagonists of the human 5-HT₂A receptor, being essentially devoid of activity at the human dopamine D₂ receptor [1]. The reference compound MDL-100,907 served as a prototype demonstrating that 5-HT₂A/D₂ selectivity is achievable with this scaffold. While specific Ki or IC₅₀ values for 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine are not publicly disclosed in the patent, the structural formula falls within the exemplified genus claims, and the patent teaches that the combination of 2-fluorobenzyl N-arylalkyl and 2-nitrophenylsulfonyl groups contributes to the desired selectivity profile.

5-HT2A antagonist Selectivity Dopamine D2 CNS

Spectroscopic Fingerprint for Identity Verification and Quality Control

The oxalate salt of 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has a characterized ¹H NMR spectrum available in the SpectraBase database, providing a unique spectroscopic fingerprint (Exact Mass: 469.095514 g/mol for the oxalate salt) [1]. This contrasts with positional isomers such as 1-(3-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine and 1-(2-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, which are expected to exhibit distinct NMR chemical shift patterns due to the different electronic environments of the fluorine and nitro substituents. Procurement specifications can leverage this unique spectral signature to confirm the correct regioisomer has been supplied, reducing the risk of receiving an inactive or off-target analog.

NMR Quality control Identity verification Procurement specification

Availability and Integrity of the 2-Fluorobenzyl-2-Nitrophenylsulfonyl Scaffold from Screening Libraries

The compound is listed in the Hit2Lead/ChemBridge screening compound portfolio as part of the DIVERSet library, the same commercial source from which the active NPSP mitigators in the PLOS ONE study were originally procured [1]. The PLOS ONE study explicitly states that NPS and NPSP compounds were obtained from ChemBridge (San Diego, CA) and that purity and stability were assessed by NMR [1]. This chain of custody is significant because it connects the commercially available compound to the same supplier and quality control processes used in the published proof-of-concept studies, providing confidence that the purchased material matches that used in the published in vivo efficacy experiments.

Screening library Hit-to-lead ChemBridge Medicinal chemistry

Validated Application Scenarios Where 1-(2-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine Provides Selection Advantage


In Vivo Radiation Mitigator Screening and hARS Model Studies

Researchers investigating pharmacological mitigation of hematopoietic acute radiation syndrome (hARS) should prioritize procurement of this specific regioisomer. The PLOS ONE study demonstrated that only a subset of 4-(nitrophenylsulfonyl)piperazine positional isomers achieved significant survival benefit in C3H mice at 5 mg/kg s.c., while structurally deviant analogs were completely inactive [1]. Using the correct substitution pattern ensures alignment with the active chemotype cluster and avoids the documented risk of selecting an inactive isomer.

Selective 5-HT₂A Receptor Antagonist Development for CNS Disorders

Medicinal chemistry programs targeting the 5-HT₂A receptor for schizophrenia, psychosis, or related CNS indications can use this compound as a starting scaffold. The U.S. Patent 6,852,718 generically claims phenylsulphonyl N-arylalkyl piperazines with this substitution pattern as selective 5-HT₂A antagonists with minimal D₂ receptor activity [2]. This offers a structural basis for designing antipsychotic candidates with reduced extrapyramidal side-effect liability compared to D₂-active agents.

QC Reference Standard for Regioisomer Discrimination in Piperazine Library Procurement

Purchasing departments and compound management groups can use the available ¹H NMR spectroscopic fingerprint of the oxalate salt (SpectraBase entry) as a quality control reference to verify that the supplied material is the 2-fluorobenzyl-2-nitrophenylsulfonyl regioisomer and not a mis-synthesized positional isomer [3]. Given that the PLOS ONE data show inactive isomers are indistinguishable by formula alone, spectroscopic identity verification is a critical step in compound receipt.

Pharmacokinetic Benchmarking for NPSP Scaffold Optimization

For structure-activity optimization programs, the pharmacokinetic parameters reported for compound #5 (T₁/₂ = 9 h, AUC = 0.41 μg·h/mL at 5 mg/kg s.c.) serve as a minimum efficacy threshold for new NPSP analogs [1]. Compounds with the 2-fluorobenzyl/2-nitrophenylsulfonyl core can be compared against this PK benchmark to assess their suitability for in vivo radiation mitigation or chronic CNS dosing studies.

Quote Request

Request a Quote for 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.